1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic compound that features a unique structure combining an azetidine ring with a pyrrolidine-2,5-dione moiety
Mechanism of Action
Target of Action
It is noted that this compound is useful as a rigid linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The mode of action of this compound is related to its role in PROTAC development . The compound, acting as a rigid linker, connects the E3 ubiquitin ligase to the target protein . This connection facilitates the tagging of the target protein with ubiquitin, a signal for protein degradation . The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation . When the target protein is tagged with ubiquitin, it is recognized by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins . The degradation of specific proteins can have various downstream effects, depending on the functions of those proteins .
Pharmacokinetics
The optimization of drug-like properties is a consideration in the design of protacs .
Result of Action
The result of the action of this compound is the degradation of specific target proteins . By selectively degrading certain proteins, it may be possible to modulate biological processes or pathways that are dysregulated in disease states .
Action Environment
The action of this compound, like all PROTACs, is influenced by various environmental factors . These can include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC itself
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction, where a suitable azetidine precursor reacts with a dipolarophile under controlled conditions.
Introduction of the tert-Butylbenzoyl Group: The tert-butylbenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the azetidine ring reacts with tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine-2,5-dione Moiety: The final step involves the formation of the pyrrolidine-2,5-dione moiety through a condensation reaction between the azetidine derivative and a suitable dione precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or pyrrolidine derivatives.
Scientific Research Applications
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-(1’-BOC-Azetidin-3’-yl)pyrrolidine
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
- 1-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Uniqueness
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)13-6-4-12(5-7-13)17(23)19-10-14(11-19)20-15(21)8-9-16(20)22/h4-7,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVAUUAMMBCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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